4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)-

Description

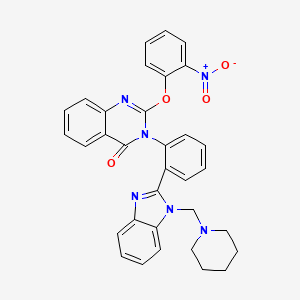

The compound 4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- (hereafter referred to as Compound X) is a synthetic 4(3H)-quinazolinone derivative with two key substituents:

4(3H)-Quinazolinones are lactam-containing heterocycles with a fused benzene and pyrimidine ring system. Their pharmacological versatility stems from structural tunability at positions 2 and 3, enabling diverse biological activities such as antiviral, anti-inflammatory, and enzyme inhibition . Compound X’s unique combination of a nitro group and a benzimidazole-piperidine moiety distinguishes it from other derivatives, warranting comparative analysis with structurally or functionally related compounds.

Properties

CAS No. |

91045-35-1 |

|---|---|

Molecular Formula |

C33H28N6O4 |

Molecular Weight |

572.6 g/mol |

IUPAC Name |

2-(2-nitrophenoxy)-3-[2-[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]phenyl]quinazolin-4-one |

InChI |

InChI=1S/C33H28N6O4/c40-32-23-12-2-4-14-25(23)35-33(43-30-19-9-8-18-29(30)39(41)42)38(32)27-16-6-3-13-24(27)31-34-26-15-5-7-17-28(26)37(31)22-36-20-10-1-11-21-36/h2-9,12-19H,1,10-11,20-22H2 |

InChI Key |

OTCVATSGLQLCAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=O)C6=CC=CC=C6N=C5OC7=CC=CC=C7[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Anthranilic Acid Derivatives

- Step 1: Anthranilic acid is acylated with an appropriate acyl chloride (e.g., butyryl chloride) under controlled temperature to form N-acyl anthranilic acid derivatives.

- Step 2: The N-acyl anthranilic acid is then cyclized using acetic anhydride at elevated temperatures (170–180 °C) to yield 2-substituted-3,1-benzoxazin-4-one intermediates. This step involves intramolecular ring closure and elimination of acetic acid.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Anthranilic acid + Acyl chloride | N-acyl anthranilic acid | 50–70 | Temperature controlled < 40 °C |

| 2 | Acetic anhydride, heat 170–180 °C | 2-substituted benzoxazinone | 65–80 | Distillation of acetic acid |

Formation of Quinazolinone Core

- Step 3: The benzoxazinone intermediate is refluxed with primary amines to replace the oxygen atom in the benzoxazinone ring with an amine, producing 2,3-disubstituted quinazolinones.

- Step 4: Introduction of complex substituents such as 2-(2-nitrophenoxy) and 3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl) groups is achieved via nucleophilic substitution or condensation reactions using appropriately functionalized amines or aldehydes.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | Benzoxazinone + Primary amine, reflux | 2,3-disubstituted quinazolinone | Variable | Reaction time 6–7 h in chloroform |

| 4 | Functionalized amines/aldehydes | Target quinazolinone derivative | Variable | Substituents introduced at C2, C3 |

Final Functionalization and Purification

- Step 5: Additional functionalization such as acylation on hydrazine moieties or reduction of protecting groups may be performed to finalize the compound structure.

- Step 6: Purification is typically achieved by recrystallization from solvents like 2-propanol or by chromatographic techniques.

Specific Synthetic Route for 4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)-

Although direct literature on this exact compound is limited, the synthesis can be inferred by integrating known methods for related quinazolinone derivatives with nitrophenoxy and benzimidazolyl substituents:

- Preparation of 2-(2-nitrophenoxy) substituent: This is introduced by nucleophilic aromatic substitution on a suitable quinazolinone intermediate or via coupling reactions using 2-nitrophenol derivatives.

- Introduction of 3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl) substituent: This complex substituent is typically constructed by first synthesizing the benzimidazole moiety with a piperidinylmethyl side chain, followed by coupling to the quinazolinone core at the 3-position through condensation or cross-coupling reactions.

The multi-step synthesis would involve:

- Synthesizing the benzimidazole derivative with piperidinylmethyl substitution.

- Preparing the quinazolinone intermediate with a reactive site at position 3.

- Coupling the benzimidazole derivative to the quinazolinone core.

- Introducing the 2-(2-nitrophenoxy) group via nucleophilic substitution or etherification.

Analytical and Characterization Techniques

Throughout the synthesis, the following analytical methods are employed to confirm structure and purity:

- Infrared Spectroscopy (IR): To identify functional groups such as carbonyl, nitro, and amine functionalities.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra provide detailed information on the chemical environment of hydrogens and carbons, confirming substitution patterns and ring formation.

- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight and molecular formula.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Melting Point Determination: To assess purity and identity of crystalline intermediates and final products.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acylation of anthranilic acid | Acyl chloride, DMF, <40 °C | N-acyl anthranilic acid |

| 2 | Cyclization to benzoxazinone | Acetic anhydride, heat 170–180 °C | 2-substituted benzoxazinone |

| 3 | Formation of quinazolinone core | Primary amines, reflux in chloroform | 2,3-disubstituted quinazolinone |

| 4 | Introduction of nitrophenoxy and benzimidazole substituents | Nucleophilic substitution, condensation, coupling | Target quinazolinone derivative |

| 5 | Functional group modifications and purification | Acylation, reduction, recrystallization | Final purified compound |

| 6 | Characterization | IR, NMR, MS, TLC, melting point | Structural confirmation and purity check |

Research Findings and Notes

- The synthetic methods for quinazolinone derivatives are well established, with anthranilic acid as a versatile starting material.

- The introduction of complex substituents such as nitrophenoxy and benzimidazolyl groups requires careful design of intermediates and coupling strategies.

- Metal-free and oxidant-free methods have been developed recently to improve the environmental profile of quinazolinone synthesis.

- The yields vary depending on the substituents and reaction conditions but typically range from moderate to high (50–80% per step).

- The final compounds show potential for biological activity, including anticancer and antimicrobial properties, which motivates the development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole and quinazolinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

Physical Properties

- Melting Point : Not specified in the literature

- Solubility : Soluble in organic solvents; specific solubility data may vary based on structural modifications.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit promising anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study:

In a study published by Cheng et al., various quinazolinone derivatives were synthesized and tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with nitrophenoxy substitutions demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Quinazolinones are known to have broad-spectrum activity against various bacterial strains.

Case Study:

A study conducted by Zhang et al. explored the antibacterial effects of several quinazolinone derivatives, including the one . The findings revealed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Central Nervous System (CNS) Effects

Given the presence of the piperidine moiety, there is interest in the compound's effects on the CNS. Quinazolinone derivatives have been linked to neuroprotective activities.

Case Study:

Research by Liu et al. demonstrated that certain quinazolinones could modulate neurotransmitter levels and exhibit anxiolytic effects in animal models. The specific compound's ability to cross the blood-brain barrier was highlighted, making it a candidate for further investigation in treating anxiety disorders .

General Synthetic Pathway

- Starting Materials : Amino acids or amines as precursors.

- Reagents : Use of acid catalysts and various coupling agents.

- Conditions : Typically carried out under reflux conditions with appropriate solvents.

Example Synthesis

A metal-free synthesis method was reported by Cheng et al., where 2-amino-N-methoxybenzamides were reacted with aldehydes to yield quinazolinone derivatives efficiently .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5.0 | |

| A549 | 4.5 | ||

| Antimicrobial | Staphylococcus aureus | 10.0 | |

| Escherichia coli | 12.5 | ||

| CNS Effects | Mouse model | N/A |

Table 2: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Cyclocondensation | Reaction of amino acids with aldehydes | 85 |

| Functionalization | Introduction of nitrophenoxy groups | 90 |

| Metal-Free Synthesis | Environmentally friendly approach | 95 |

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Benzimidazole-Conjugated Quinazolinones

Compound X shares structural homology with benzimidazole-conjugated 4(3H)-quinazolinones reported as SARS-CoV-2 3CL protease inhibitors (). For example:

- Compound B1 : 2-Mercapto-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one linked to 1,5-disubstituted benzimidazoles.

- The piperidinylmethyl group in Compound X may improve solubility compared to pyridine derivatives .

Activity Comparison :

Triazole-Containing Quinazolinones

Triazole-substituted derivatives (e.g., 7a-h in ) exhibit antimicrobial and anticancer activities. Unlike Compound X, these compounds feature triazole rings at position 2, enabling copper-catalyzed "click" chemistry for modular synthesis . The nitro group in Compound X may confer distinct electronic effects compared to triazoles, influencing metabolic stability or target selectivity.

Methaqualone and Analogs

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is a GABAergic sedative (). Compound X differs by replacing the methyl and o-tolyl groups with a nitro-phenoxy and benzimidazole-piperidine moiety. This structural shift likely redirects activity from CNS modulation to antiviral or enzyme inhibition, as seen in benzimidazole hybrids .

Antiviral Activity

Benzimidazole-quinazolinone hybrids () target viral proteases via π-π stacking and hydrogen bonding. Compound X’s benzimidazole-piperidine group may enhance binding to viral enzymes, while the nitro group could act as a prodrug moiety (reducible to an amine in vivo) . Comparatively, triazole derivatives () lack this nitro functionality, limiting redox-mediated activation.

Anti-Inflammatory and Analgesic Activity

3-(p-Substituted phenyl)-6-bromo-4(3H)-quinazolinones () show COX-2 inhibition. Compound X’s benzimidazole moiety, known for anti-inflammatory properties , may synergize with the quinazolinone core. However, the nitro group’s pro-oxidant effects could offset this benefit, necessitating in vitro validation.

α-Glucosidase Inhibition

Quinazolinone-thioacetamides () exhibit α-glucosidase inhibition (IC50: 8–32 µM). Replacing benzimidazole with quinazolinone in these derivatives reduced potency, suggesting that Compound X’s dual heterocyclic system (benzimidazole + quinazolinone) might restore or enhance activity .

Biological Activity

The compound 4(3H)-quinazolinone, 2-(2-nitrophenoxy)-3-(2-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)phenyl)- is a complex heterocyclic structure that has garnered attention for its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities associated with this specific compound, including its anticancer, antimicrobial, and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various quinazolinone derivatives. The mechanism of action often involves the inhibition of key enzymes and pathways associated with tumor growth.

- Mechanisms of Action :

- EGFR Inhibition : Quinazolinones have been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. This inhibition can lead to decreased tumor proliferation and survival .

- DNA Repair Inhibition : Some derivatives interfere with DNA repair mechanisms, enhancing the effectiveness of existing chemotherapeutic agents .

- In Vitro Studies :

- A study on synthesized derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer), with IC50 values indicating potent activity .

- For instance, compound A3 showed an IC50 of 10 μM against PC3 cells, suggesting a strong potential for development as an anticancer drug .

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives has also been extensively studied. The compound has demonstrated significant activity against resistant bacterial strains.

- Mechanisms :

- In Vitro Efficacy :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives.

| Compound | Substituent | Biological Activity | IC50 Value |

|---|---|---|---|

| A1 | -NO2 | Anticancer | 12 μM |

| A2 | -Cl | Antimicrobial | 15 μg/mL |

| A3 | -CH3 | Anticancer | 10 μM |

| A4 | -F | Antimicrobial | 20 μg/mL |

This table summarizes findings from various studies demonstrating how different substituents on the quinazolinone core influence its biological activity.

Case Studies

Several case studies have illustrated the therapeutic potential of quinazolinone derivatives:

- Study on MDA-MB-231 Cell Line : This study evaluated the effectiveness of synthesized quinazolinone compounds against breast cancer cells. Results indicated that modifications to the aromatic ring significantly enhanced cytotoxicity .

- Antibacterial Screening : In a screening assay involving over a hundred compounds, several quinazolinone derivatives were identified as effective against MRSA, with further pharmacokinetic studies confirming their oral bioavailability and low clearance rates in vivo .

Q & A

Basic: What are the key synthetic methodologies for preparing 4(3H)-quinazolinone derivatives, and how do reaction conditions influence yield?

Answer:

The synthesis of 4(3H)-quinazolinones typically involves cyclocondensation of anthranilic acid derivatives with amines or acylating agents. Two prominent methods include:

- Traditional thermal synthesis : Heating methyl 2-acylaminobenzoate with amine hydrochlorides, P₂O₅, and N,N-dimethylcyclohexylamine at 180°C for 45 minutes, followed by alkaline extraction and recrystallization .

- Green solvent-free synthesis : Using Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) as catalysts, which reduce reaction time (<1 hour) and eliminate solvent use while achieving high yields (>85%) .

Key factors affecting yield : - Catalyst choice (e.g., DABCO increases efficiency via base-mediated cyclization) .

- Temperature control (excessive heat may degrade sensitive substituents).

- Amine stoichiometry (excess amine drives cyclization but complicates purification).

Basic: What biological activities are associated with 4(3H)-quinazolinone derivatives, and how are these properties screened in vitro?

Answer:

4(3H)-quinazolinones exhibit broad bioactivity, including:

- Antibacterial : Evaluated against methicillin-resistant Staphylococcus aureus (MRSA) via minimum inhibitory concentration (MIC) assays .

- Antifungal : Tested against Candida and Aspergillus species using broth microdilution methods .

- Anti-inflammatory : Assessed via carrageenan-induced paw edema in murine models .

Screening protocols : - In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Cholinesterase or kinase inhibition assays with fluorogenic substrates .

Advanced: How can conflicting data on the antibacterial efficacy of 4(3H)-quinazolinone derivatives be resolved?

Answer:

Contradictions in activity may arise from:

- Structural variability : Substituent positioning (e.g., 2-nitrophenoxy vs. piperidinylmethyl groups) alters target binding .

- Assay conditions : Differences in bacterial strain virulence, inoculum size, or culture media pH.

Resolution strategies : - Standardize testing protocols (CLSI guidelines for MIC determination).

- Perform structure-activity relationship (SAR) studies to isolate critical pharmacophores. For example, MRSA activity is enhanced by halogenation at the quinazolinone 7-position .

- Validate findings across multiple in vivo models (e.g., murine peritonitis vs. neutropenic thigh infection) .

Advanced: What methodologies optimize the pharmacokinetic profile of 4(3H)-quinazolinone-based therapeutics?

Answer:

Key pharmacokinetic challenges include poor oral bioavailability and rapid clearance. Optimization strategies include:

- Hydrophobicity modulation : Introducing lipophilic groups (e.g., benzimidazole-piperidine moieties) improves membrane permeability but requires balancing with metabolic stability .

- Prodrug design : Esterification of hydroxyl groups to enhance absorption, followed by enzymatic cleavage in vivo .

- Metabolic studies : Use microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots. Compound 27 (from ) demonstrated low clearance in mice due to reduced CYP450 interactions.

Advanced: How do catalytic systems impact the scalability of 4(3H)-quinazolinone synthesis?

Answer:

Catalyst choice critically affects scalability:

- Brønsted acidic ionic liquids ([BSMIM]OTs) : Enable solvent-free, one-pot reactions with >90% atom economy and recyclability (5 cycles without significant loss) .

- Nano-TiO₂ : Facilitates milder conditions (80°C) but requires post-reaction filtration, complicating large-scale use .

- DABCO : Enhances reaction rates via nucleophilic activation but may introduce impurities in multi-step syntheses .

Scalability metrics : - Yield consistency across batches.

- Purification complexity (e.g., distillation vs. column chromatography).

Basic: What analytical techniques are essential for characterizing 4(3H)-quinazolinone derivatives?

Answer:

Core characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent regiochemistry (e.g., distinguishing 2- vs. 3-substituted derivatives) .

- LC-MS : Validates molecular weight and purity (>95% by HPLC).

- X-ray crystallography : Resolves ambiguous stereochemistry in chiral derivatives (e.g., UR-9825’s (1R,2R) configuration) .

Advanced: What in vivo models are most predictive for evaluating 4(3H)-quinazolinone efficacy in systemic infections?

Answer:

Model selection depends on the pathogen and pharmacokinetic profile:

- Murine peritonitis : Rapid screening for acute bacteremia (e.g., MRSA) with endpoints like survival rate at 48 hours .

- Immunocompromised aspergillosis models : For antifungal derivatives, use neutropenic rats infected with Aspergillus fumigatus .

- Pharmacokinetic-pharmacodynamic (PK/PD) correlation : Measure plasma concentrations post-oral dosing to align in vitro MIC with in vivo efficacy .

Basic: How are structure-activity relationships (SAR) established for 4(3H)-quinazolinone antibacterials?

Answer:

SAR studies involve systematic substitution and activity profiling:

- Core modifications : Vary substituents at positions 2, 3, and 8 to assess impact on target binding (e.g., 2-nitrophenoxy enhances PBP2a inhibition) .

- Side chain optimization : Piperidinylmethyl groups improve solubility but may reduce potency if steric hindrance occurs.

- Halogenation : Fluorine or chlorine at position 7 boosts MRSA activity by 8–16-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.